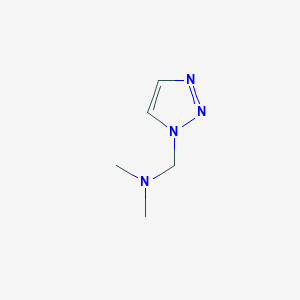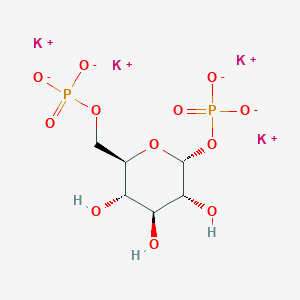
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.18 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H8N2O2/c1-6-4-8-9 (13)2-3-12 (8)10 (14)7 (6)5-11/h4H,2-3H2,1H3 . The Canonical SMILES is CC1=C (C (=O)N2CCC (=O)C2=C1)C#N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.18 g/mol . It has a topological polar surface area of 61.2 Ų . The compound has a complexity of 448 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound is 188.058577502 g/mol . The compound is covalently-bonded and has a unit count of 1 .Scientific Research Applications
Novel Synthesis and Chemical Reactions
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile and its derivatives are key in novel synthesis and chemical reactions. A study demonstrated efficient preparation of various indolo- and furano-fused indolizinones using related compounds, highlighting the utility of these substances in creating complex chemical structures (Mmutlane, Harris, & Padwa, 2005).
Antioxidant Activity
Compounds derived from this chemical, such as 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been utilized to synthesize novel heterocyclic compounds with investigated antioxidant activities (Salem, Farhat, Errayes, & Madkour, 2015).
Antimicrobial Evaluation
Studies have explored the antimicrobial properties of new pyrimidines and condensed pyrimidines derived from related compounds. These substances demonstrate potential in creating antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Dyeing Applications
Research into the dyeing of polyester fabrics with disperse dyes derived from related compounds, such as 1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, indicates the potential application of these chemicals in textile industries (Al-Etaibi, El-Apasery, & Al-Awadi, 2013; Al-Etaibi, El-Apasery, Mahmoud, & Al-Awadi, 2014).
Synthesis of Fused Pyrroles and Bipyrroles
This chemical and its derivatives are used in the synthesis of various heterocyclic structures containing the pyrrole moiety. The methods developed offer high-yielding access to a range of pyrrole-containing heterocycles from commercially available starting materials (Nebe & Kucukdisli, 2016).
properties
IUPAC Name |
7-methyl-1,5-dioxo-2,3-dihydroindolizine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-8-9(13)2-3-12(8)10(14)7(6)5-11/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYZKPFLMIKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCC(=O)C2=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448384 |
Source


|
| Record name | 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile | |
CAS RN |
58610-63-2 |
Source


|
| Record name | 1,2,3,5-Tetrahydro-7-methyl-1,5-dioxo-6-indolizinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58610-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)


![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

